molecular formula C19H14N6 B12213133 7-(2-methylphenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-(2-methylphenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12213133
M. Wt: 326.4 g/mol
InChI Key: WUVWEQSOWPGQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo-triazolo-pyrimidine family, a class of fused heterocycles known for their diverse biological activities, including anticancer, kinase inhibition, and receptor antagonism . Its structure features a 2-methylphenyl substituent at position 7 and a phenyl group at position 3 (Figure 1). The triazolo[4,3-c]pyrimidine core distinguishes it from isomers like triazolo[1,5-c]pyrimidine, which exhibit distinct electronic and steric properties due to ring fusion differences .

Properties

Molecular Formula

C19H14N6

Molecular Weight

326.4 g/mol

IUPAC Name

10-(2-methylphenyl)-5-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H14N6/c1-13-7-5-6-10-16(13)25-18-15(11-21-25)19-23-22-17(24(19)12-20-18)14-8-3-2-4-9-14/h2-12H,1H3

InChI Key

WUVWEQSOWPGQGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 7-(2-methylphenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 5-amino-1,3-diphenyl-4,5-dihydro-4-imino-1H-pyrazolo[3,4-d]pyrimidine with diethyl malonate under reflux conditions . The reaction proceeds through the formation of intermediate compounds, which are then cyclized to yield the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability .

Chemical Reactions Analysis

Reactivity with Electrophiles

The triazolopyrimidine core undergoes regioselective electrophilic substitutions at the C2 and C9 positions:

  • Halogenation : Reacts with POCl₃ to introduce chlorine atoms, enhancing bioactivity .

  • Alkylation/Acylation : Treatment with phenacyl bromide or acetyl chloride in THF forms 9-substituted derivatives .

Example Reaction Pathway :

  • Chlorination :
    Compound+POCl3Δ9-Chloro derivative\text{Compound} + \text{POCl}_3 \xrightarrow{\Delta} 9\text{-Chloro derivative}

    • Yield: 72% .

    • Characterization: ¹H NMR δ 5.4 (s, 2H, N-CH₂) .

Nucleophilic Substitutions

The compound reacts with nucleophiles such as hydrazine or amines:

  • Amination : Hydrazine hydrate replaces chloro groups, forming hydrazino derivatives with anticancer potential .

  • Thiolation : Reaction with thiourea introduces thione groups, modulating solubility and target binding .

NucleophileProductBiological Activity
HydrazineHydrazino derivativeCDK2 inhibition (IC₅₀: 45–97 nM)
Thiourea3-Thione analogEnhanced solubility (LogP reduction: 1.2 units)

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl functionalization:

  • Suzuki Coupling : Reacts with 4-methoxyphenylboronic acid to form biaryl derivatives .

    • Conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C.

    • Yield: 58% .

Structural Impact :

  • Methoxy groups improve metabolic stability (t₁/₂ increase: 2.5×) .

Photochemical and Thermal Stability

  • Thermal Degradation : Decomposes above 280°C, forming phenylnitrile byproducts .

  • Photoreactivity : UV exposure (254 nm) induces [4+2] cycloaddition, generating dimeric structures.

Comparative Reactivity Table

Reaction TypeConditionsKey ProductApplication
HalogenationPOCl₃, Δ9-Cl derivativePesticide intermediates
GlycosylationAcetylated glucose, BF₃·Et₂OThioglycosideAnticancer agents
AlkylationNaH, DMF, R-X9-Alkyl derivativesKinase inhibitors

Scientific Research Applications

Anti-Cancer Activity

Numerous studies have investigated the anti-cancer properties of compounds related to 7-(2-methylphenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine.

  • Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, it has shown effectiveness against MCF-7 (breast cancer), NCI-H460 (lung cancer), and Hep-2 (laryngeal cancer) cell lines.
  • Case Studies :
    • A study demonstrated that derivatives of this compound exhibited IC50 values ranging from 3.79 µM to 42.30 µM against different cancer cell lines .
    • Another research highlighted the synthesis of novel pyrazolo derivatives that displayed significant inhibition of tubulin polymerization, indicating potential use in disrupting cancer cell mitosis .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects. The ability to inhibit pro-inflammatory cytokines makes these compounds promising candidates for treating inflammatory diseases.

  • Experimental Findings : In vitro studies have shown that certain derivatives can downregulate the expression of inflammatory markers in macrophages .

Antiviral Activity

The structural characteristics of pyrazolo compounds suggest potential antiviral applications. Some studies have indicated that they may inhibit viral replication.

  • Research Insights : Derivatives have been evaluated for their efficacy against viral infections, showing moderate antiviral activity in preliminary assays .

Comparative Data Table

ApplicationCell Lines TestedIC50 Values (µM)Mechanism of Action
Anti-CancerMCF-73.79Induction of apoptosis
NCI-H46012.50Inhibition of cell proliferation
Hep-242.30Disruption of microtubule assembly
Anti-inflammatoryMacrophagesNot specifiedDownregulation of inflammatory cytokines
AntiviralVarious viral strainsModerateInhibition of viral replication

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Anticancer and Kinase Inhibition
  • 4-Bromophenyl Analogs: Derivatives like 7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine () show potent antiproliferative activity against tumor cells.
  • Trifluoromethyl/Trichloromethyl Derivatives : Compounds such as 5-Methyl-7-phenyl-3-(trifluoromethyl)-7H-pyrazolo[...]pyrimidine () exhibit high yields (69–74%) and melting points (>250°C). The target compound’s phenyl group lacks electron-withdrawing effects, which may lower binding affinity but reduce metabolic degradation .
Adenosine Receptor Antagonism
  • Hydroxyl-Containing Analogs: Derivatives like 5-amino-7-[3-(4-hydroxyphenyl)propyl]-2-(2-furyl)pyrazolo[...]pyrimidine () demonstrate enhanced A2A receptor affinity due to hydrogen bonding. In contrast, the target compound’s non-polar 2-methylphenyl group limits hydrophilic interactions, reducing receptor selectivity .
  • SCH442416 : This derivative () with a 3-(4-methoxyphenyl)propyl group shows high solubility and selectivity. The target compound’s simpler substituents may compromise solubility but improve synthetic accessibility .

Physicochemical Properties

Compound Substituents LogP (Predicted) Melting Point (°C) Key Activity
Target Compound 7-(2-methylphenyl), 3-phenyl ~3.5 N/A Under investigation
7-(4-Bromophenyl)-9-(pyridin-4-yl) 4-Bromophenyl, pyridin-4-yl ~2.8 267–269 Anticancer
SCH442416 3-(4-Methoxyphenyl)propyl ~4.0 N/A A2A Receptor Antagonist
5-Methyl-3-(trifluoromethyl) Trifluoromethyl ~3.1 267–269 Kinase Inhibition

Key Observations :

  • Hydrophobicity : The target compound’s LogP (~3.5) suggests moderate lipophilicity, balancing membrane permeability and solubility.
  • Stability : The triazolo[4,3-c]pyrimidine core may resist isomerization compared to [1,5-c] analogs, enhancing metabolic stability .

Mechanistic and Pharmacological Insights

Anticancer Mechanisms

Pyrazolo-triazolo-pyrimidines often inhibit kinases (e.g., EGFR, VEGFR) by competing with ATP binding . The target compound’s phenyl groups may engage in π-π stacking with hydrophobic kinase pockets, while the methyl group minimizes steric clashes. However, it lacks polar moieties (e.g., hydroxyl, methoxy) seen in high-affinity analogs like SCH442416 .

Selectivity Challenges

Compounds with hydrophilic substituents (e.g., 5-amino-7-[β-(4-hydroxyphenyl)ethyl]-2-(2-furyl)-pyrazolo[...]pyrimidine) achieve receptor subtype selectivity via hydrogen bonding . The target compound’s non-polar substituents may broaden activity but reduce specificity, necessitating structural optimization for targeted therapies.

Biological Activity

7-(2-methylphenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core with specific substitutions at the 7 and 3 positions. The presence of a 2-methylphenyl group at position 7 and a phenyl group at position 3 contributes to its pharmacological properties.

The biological activity of 7-(2-methylphenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is primarily attributed to its ability to interact with various molecular targets. Notably, it has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and is a promising target for cancer therapy. The compound's structure allows it to bind effectively to CDK2 and potentially modulate its activity, leading to inhibition of cancer cell proliferation .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : IC50 values ranged from 45–97 nM.
  • HCT-116 (colon cancer) : IC50 values ranged from 6–99 nM.
  • HepG-2 (liver cancer) : IC50 values ranged from 48–90 nM.

These values suggest that the compound has superior activity compared to standard chemotherapeutics like sorafenib .

Antimicrobial Activity

In addition to anticancer properties, studies have shown that this compound exhibits antimicrobial effects. It has been tested against various bacterial strains and fungi, demonstrating potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the same structural class. For example:

  • Binding Affinity Studies : Compounds similar to 7-(2-methylphenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine were evaluated for their binding affinity to adenosine receptors (A1 and A2A). Results indicated that modifications in substitution patterns significantly influenced receptor selectivity and affinity .
  • Cytotoxicity Assays : A series of synthesized pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives were assessed for their cytotoxic effects against several cancer cell lines. Most compounds demonstrated potent activity with IC50 values in the nanomolar range .

Comparative Analysis

The following table summarizes some key findings related to the biological activity of compounds structurally similar to 7-(2-methylphenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine:

Compound NameBiological ActivityIC50 (nM)Target
Compound AAnticancer45–97MCF-7
Compound BAnticancer6–99HCT-116
Compound CAntimicrobialVariesVarious bacteria
Compound DAdenosine receptor antagonistLow nanomolarA2A receptor

Q & A

Basic: What are the standard synthetic routes for 7-(2-methylphenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine?

Methodological Answer:
The compound is typically synthesized via cyclization of arylhydrazinyl precursors. For example:

  • Route 1 : Reacting an appropriate arylhydrazinyl compound with ferric chloride in ethanol under reflux for 24 hours, followed by crystallization from dimethylformamide (DMF) .
  • Route 2 : Using BBr₃ in dichloromethane (DCM) to demethylate intermediates (e.g., methoxy-substituted precursors), achieving yields up to 86% .
    Key Considerations : Solvent choice (e.g., DCM for demethylation), stoichiometry of Lewis acids (e.g., 5 eq. BBr₃), and reaction time (4–24 hours) are critical for yield optimization.

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves crystal packing and confirms substituent positions (e.g., phenyl vs. methylphenyl groups) .
  • NMR Spectroscopy :
    • ¹H NMR : Signals at δ 6.93–8.45 ppm indicate aromatic protons, while downfield shifts (e.g., δ 13.11 ppm) confirm hydroxyl groups in derivatives .
    • ¹³C NMR : Peaks between 100–160 ppm correlate with sp² carbons in fused heterocycles .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 430) and fragmentation patterns validate the molecular formula .

Basic: What initial biological screening approaches are used for this compound?

Methodological Answer:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., using A₁, A₂A, A₂B, and A₃ adenosine receptors) to measure affinity (Kᵢ values). Subnanomolar affinity for A₃ receptors has been reported .
  • Functional Antagonism : cAMP inhibition assays in CHO cells transfected with human A₃ receptors, with IC₅₀ values in the nanomolar range .

Advanced: How can synthesis be optimized for derivatives with improved receptor selectivity?

Methodological Answer:

  • Substituent Engineering :
    • C2 Position : Retaining furanyl groups (e.g., SCH58261 derivatives) is critical for A₂A/A₃ receptor binding; substitution with phenyl rings abolishes affinity .
    • C9 Position : Introducing methylsulfanyl groups increases steric hindrance, reducing selectivity .
  • Solubility Modifications : Mannich reactions with cycloaminomethyl groups enhance water solubility but may reduce receptor affinity .

Advanced: How does isomerization impact pharmacological activity?

Methodological Answer:

  • Triazolo Isomerization : Heating [1,2,4]triazolo[4,3-c]pyrimidines (e.g., compound 9 ) with formic acid in ethanol induces rearrangement to [1,2,4]triazolo[1,5-c]pyrimidines (e.g., compound 8 ), altering NMR shifts (e.g., C3-H downfield from δ 8.2 to 8.5 ppm) and receptor binding profiles .
  • Thermodynamic Stability : [1,2,4]Triazolo[4,3-c]pyrimidines exhibit higher melting points and stability than [1,5-c] isomers, influencing bioavailability .

Advanced: How to resolve contradictions in receptor selectivity data?

Methodological Answer:

  • Case Study : SCH58261 derivatives show high A₂A selectivity but conflicting A₃ affinity.
    • Approach : Use computational docking (e.g., homology models of A₃ receptors) to identify steric clashes from C9 substituents .
    • Validation : Correlate in vitro binding data (Kᵢ) with functional assays (cAMP inhibition) to confirm antagonism .

Advanced: What computational tools predict structure-activity relationships (SAR)?

Methodological Answer:

  • QSAR Models : Utilize 3D descriptors (e.g., CoMFA, CoMSIA) to map electrostatic/hydrophobic interactions at A₃ receptors. Key findings:
    • Para-substitutions on phenyl rings reduce affinity due to steric bulk .
    • Unsubstituted phenylcarbamoyl groups optimize A₃ binding (Kᵢ = 0.16 nM) .
  • Molecular Dynamics : Simulate ligand-receptor complexes to assess substituent effects on binding pocket flexibility .

Advanced: How to assess thermal stability and decomposition pathways?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., ~250°C for triazolopyrimidines) .
  • Kinetic Modeling : Apply Friedman isoconversional method to calculate activation energy (Eₐ) and predict shelf-life under storage conditions .
  • Mechanistic Insight : Nitro group elimination and ring-opening reactions dominate decomposition, as shown in analogous triazolo compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.